molecular formula C41H55ClO5 B11153481 (3beta)-Cholest-5-en-3-yl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

(3beta)-Cholest-5-en-3-yl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

Cat. No.: B11153481
M. Wt: 663.3 g/mol
InChI Key: RZYNMTLVYNLKHU-XNUYXEDQSA-N
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Description

The compound (3beta)-Cholest-5-en-3-yl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a synthetic organic molecule that combines a steroidal backbone with a chromen derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta)-Cholest-5-en-3-yl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate typically involves multiple steps:

    Starting Materials: The synthesis begins with cholesterol and a chromen derivative.

    Esterification: The hydroxyl group of cholesterol is esterified with the carboxyl group of the chromen derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The product is purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:

    Scaling Up: Using larger reaction vessels and continuous flow reactors.

    Automation: Implementing automated synthesis and purification systems.

    Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The chromen moiety can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromen ring can be reduced to form alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromen derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity: The compound may exhibit biological activity such as anti-inflammatory or anticancer properties.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific pathways.

Industry

    Materials Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3beta)-Cholest-5-en-3-yl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate would depend on its specific biological target. Generally, it could involve:

    Binding to Receptors: Interaction with specific receptors in the body.

    Enzyme Inhibition: Inhibition of enzymes involved in disease pathways.

    Signal Transduction: Modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (3beta)-Cholest-5-en-3-yl acetate: A simpler ester derivative of cholesterol.

    Chromone derivatives: Compounds with similar chromen structures but different substituents.

Uniqueness

    Structural Complexity: The combination of a steroidal backbone with a chromen derivative is unique.

    The unique structure may confer unique biological and chemical properties.

Properties

Molecular Formula

C41H55ClO5

Molecular Weight

663.3 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate

InChI

InChI=1S/C41H55ClO5/c1-24(2)8-6-9-25(3)32-14-15-33-30-13-12-26-20-27(16-18-40(26,4)34(30)17-19-41(32,33)5)46-38(43)23-45-37-22-36-31(21-35(37)42)28-10-7-11-29(28)39(44)47-36/h12,21-22,24-25,27,30,32-34H,6-11,13-20,23H2,1-5H3/t25-,27+,30+,32-,33+,34+,40+,41-/m1/s1

InChI Key

RZYNMTLVYNLKHU-XNUYXEDQSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)COC5=C(C=C6C7=C(CCC7)C(=O)OC6=C5)Cl)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)COC5=C(C=C6C7=C(CCC7)C(=O)OC6=C5)Cl)C)C

Origin of Product

United States

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